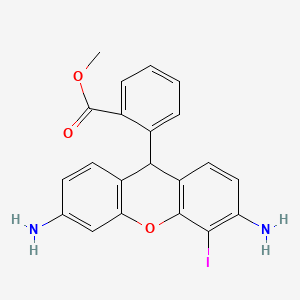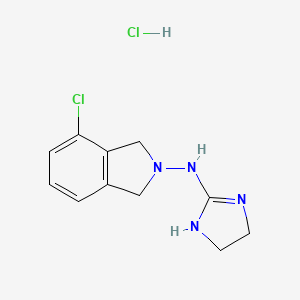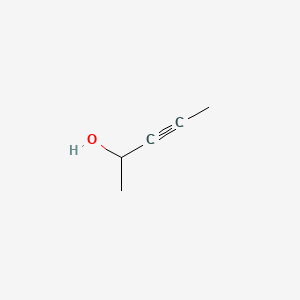
3-戊炔-2-醇
描述
3-Pentyn-2-ol is an organic compound with the molecular formula C5H8O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond (alkyne). This compound is also known by its systematic name, 3-pentyn-2-ol. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
科学研究应用
3-Pentyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Industry: 3-Pentyn-2-ol is used in the production of specialty chemicals, fragrances, and flavoring agents.
生化分析
Biochemical Properties
3-Pentyn-2-ol plays a role in several biochemical reactions, primarily due to its ability to interact with enzymes and proteins. It is known to undergo stereospecific hydrolysis, which is catalyzed by specific enzymes such as esterases . These enzymes facilitate the conversion of racemic 3-Pentyn-2-ol esters into their respective enantiomers. The interaction between 3-Pentyn-2-ol and these enzymes is crucial for its biochemical activity, as it determines the compound’s stereochemistry and subsequent biological effects.
Cellular Effects
3-Pentyn-2-ol has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For instance, 3-Pentyn-2-ol may modulate the activity of kinases or phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by influencing transcription factors or epigenetic modifiers, thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3-Pentyn-2-ol involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, 3-Pentyn-2-ol may inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as 3-Pentyn-2-ol may influence transcriptional regulators or chromatin remodeling complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pentyn-2-ol can change over time due to its stability and degradation. Studies have shown that 3-Pentyn-2-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental stresses. Long-term exposure to 3-Pentyn-2-ol in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Pentyn-2-ol vary with different dosages in animal models. At low doses, 3-Pentyn-2-ol may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, or cytotoxicity. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
3-Pentyn-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites, thereby affecting cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, 3-Pentyn-2-ol is transported and distributed through specific transporters or binding proteins. These molecules facilitate its uptake, localization, and accumulation in different cellular compartments. The transport and distribution of 3-Pentyn-2-ol can impact its bioavailability and biological activity, as well as its potential interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 3-Pentyn-2-ol is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. For instance, 3-Pentyn-2-ol may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcriptional regulators and impact gene expression .
准备方法
Synthetic Routes and Reaction Conditions
3-Pentyn-2-ol can be synthesized through several methods. One common method involves the reaction of propargyl bromide with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, followed by hydrolysis to yield 3-pentyn-2-ol.
Another method involves the use of Grignard reagents. For example, the reaction of ethynylmagnesium bromide with acetone, followed by acidic workup, can produce 3-pentyn-2-ol.
Industrial Production Methods
Industrial production of 3-pentyn-2-ol typically involves the catalytic hydrogenation of 3-pentyn-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under controlled conditions to selectively reduce the triple bond to a hydroxyl group, forming 3-pentyn-2-ol.
化学反应分析
Types of Reactions
3-Pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-pentyn-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 3-pentanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-pentyn-2-chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3-Pentyn-2-one
Reduction: 3-Pentanol
Substitution: 3-Pentyn-2-chloride
作用机制
The mechanism of action of 3-pentyn-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The presence of the triple bond allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
3-Penten-2-ol: Similar in structure but contains a double bond instead of a triple bond.
3-Pentanol: Similar in structure but lacks the triple bond.
3-Pentyn-1-ol: Similar in structure but the hydroxyl group is attached to a different carbon atom.
Uniqueness
3-Pentyn-2-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
属性
IUPAC Name |
pent-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFRLXPEVRXBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950026 | |
| Record name | Pent-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27301-54-8, 58072-60-9 | |
| Record name | 3-Pentyn-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027301548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pent-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pentyn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | pent-3-yn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Pentyn-2-ol a valuable compound in organic synthesis?
A1: 3-Pentyn-2-ol exhibits chirality, meaning it exists in two non-superimposable mirror image forms (enantiomers) – (R)-3-Pentyn-2-ol and (S)-3-Pentyn-2-ol. This chirality makes it a valuable chiral building block for pharmaceuticals and other bioactive compounds. [, , , ]
Q2: How can (R)-3-Pentyn-2-ol be produced from the racemic mixture?
A2: Several methods have been explored to obtain enantiopure (R)-3-Pentyn-2-ol. One method utilizes the bacterium Nocardia fusca AKU 2123, which can perform stereoinversion of racemic 3-Pentyn-2-ol to produce (R)-3-Pentyn-2-ol. [, ] This biocatalytic approach offers a greener alternative to traditional chemical synthesis. Another approach involves stereospecific hydrolysis of racemic 3-Pentyn-2-ol esters using microbial enzymes. [, ]
Q3: What enzymes are involved in the stereoinversion of 3-Pentyn-2-ol by Nocardia fusca AKU 2123?
A3: Research has identified an NAD+-dependent (S)-specific secondary alcohol dehydrogenase in Nocardia fusca AKU 2123. [] This enzyme plays a key role in the stereoinversion process by selectively oxidizing (S)-3-Pentyn-2-ol, leading to the accumulation of the desired (R)-enantiomer.
Q4: Beyond 3-Pentyn-2-ol, what other substrates does this NAD+-dependent alcohol dehydrogenase act upon?
A4: The enzyme exhibits broad substrate specificity, acting on various secondary alcohols, including alkyl alcohols, alkenyl alcohols, acetylenic alcohols, and aromatic alcohols. Importantly, the oxidation reaction consistently exhibits (S)-isomer specificity. [] This characteristic makes it a potentially useful biocatalyst for the production of other chiral alcohols.
Q5: Has the structure of 3-Pentyn-2-ol been investigated using computational methods?
A5: Yes, vibrational spectra and conformational analysis have been performed on 3-Pentyn-2-ol using ab initio calculations. [] These studies contribute to a deeper understanding of the molecule's properties and behavior, which could inform its use in various applications.
Q6: Can 3-Pentyn-2-ol be used as a precursor in synthetic reactions?
A6: Yes, 3-Pentyn-2-ol can serve as a starting material for the synthesis of other valuable compounds. For example, it was used in the total synthesis of dl-Ribose and dl-Arabinose. [] Additionally, it can be converted to the corresponding trifluoroacetate and, in the presence of specific reagents, react with conjugated dienes to form bridged seven-membered rings. [] This highlights its versatility in constructing complex molecular architectures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



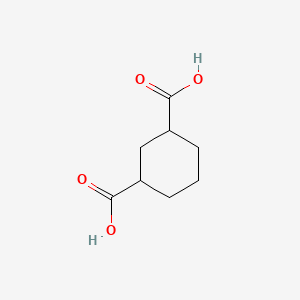
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207666.png)


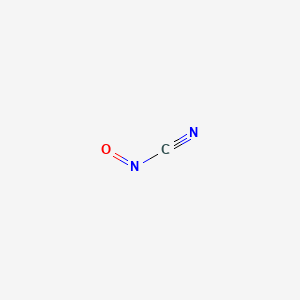
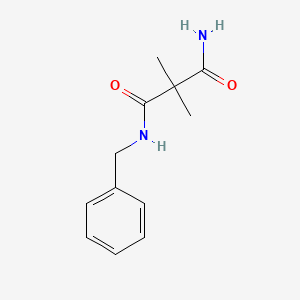
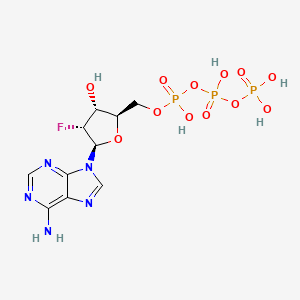

![5-(dimethylamino)-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide](/img/structure/B1207675.png)


